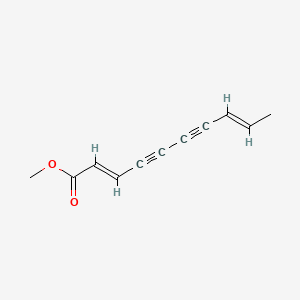
Ethyl 5-oxo-3-phenyl-4,5-dihydro-1,2-oxazole-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 5-oxo-3-phenyl-4,5-dihydro-1,2-oxazole-4-carboxylate is a heterocyclic compound that belongs to the oxazole family This compound is characterized by its unique structure, which includes an oxazole ring fused with a phenyl group and an ethyl ester functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-oxo-3-phenyl-4,5-dihydro-1,2-oxazole-4-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of ethyl acetoacetate with phenyl isocyanate in the presence of a base, such as sodium ethoxide, to form the oxazole ring . The reaction is usually carried out under reflux conditions to ensure complete cyclization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and solvents that can be easily recycled is also common to make the process more sustainable and cost-effective .
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 5-oxo-3-phenyl-4,5-dihydro-1,2-oxazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form more complex oxazole derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents such as bromine or nitric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole derivatives with additional functional groups, while reduction can produce dihydro-oxazole compounds .
Aplicaciones Científicas De Investigación
Ethyl 5-oxo-3-phenyl-4,5-dihydro-1,2-oxazole-4-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the synthesis of materials with specific properties, such as polymers and dyes.
Mecanismo De Acción
The mechanism by which Ethyl 5-oxo-3-phenyl-4,5-dihydro-1,2-oxazole-4-carboxylate exerts its effects is primarily through its interaction with biological molecules. The oxazole ring can interact with enzymes and receptors, potentially inhibiting their activity or altering their function. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity .
Comparación Con Compuestos Similares
Similar Compounds
Ethyl 5-oxo-4,5-dihydro-1,2-oxazole-4-carboxylate: Similar structure but lacks the phenyl group.
Phenyl 5-oxo-3-phenyl-4,5-dihydro-1,2-oxazole-4-carboxylate: Similar structure but has a phenyl group instead of an ethyl ester.
Methyl 5-oxo-3-phenyl-4,5-dihydro-1,2-oxazole-4-carboxylate: Similar structure but has a methyl ester instead of an ethyl ester.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both the phenyl group and the ethyl ester makes it a versatile intermediate for various synthetic applications .
Propiedades
Número CAS |
1084-41-9 |
|---|---|
Fórmula molecular |
C12H11NO4 |
Peso molecular |
233.22 g/mol |
Nombre IUPAC |
ethyl 5-oxo-3-phenyl-4H-1,2-oxazole-4-carboxylate |
InChI |
InChI=1S/C12H11NO4/c1-2-16-11(14)9-10(13-17-12(9)15)8-6-4-3-5-7-8/h3-7,9H,2H2,1H3 |
Clave InChI |
QCYYHPULTNXYBS-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1C(=NOC1=O)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



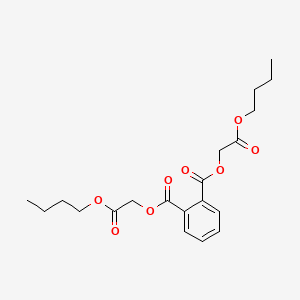
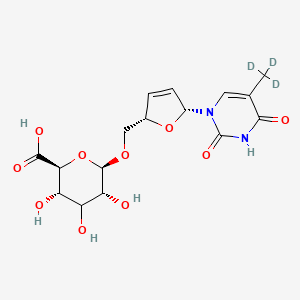

![[30]Annulene](/img/structure/B14747734.png)
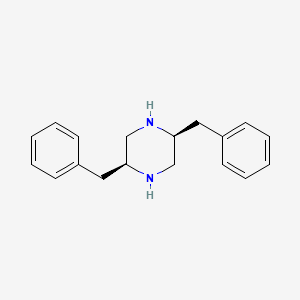
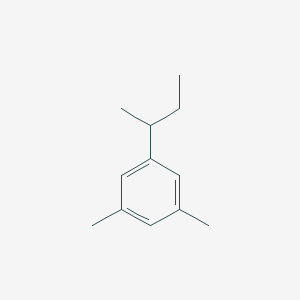

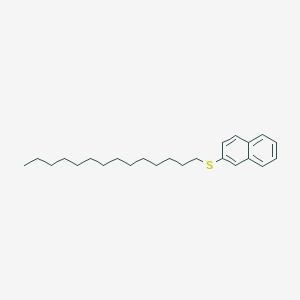

![Bicyclo[2.2.2]octane, 2,3-epoxy-](/img/structure/B14747761.png)


